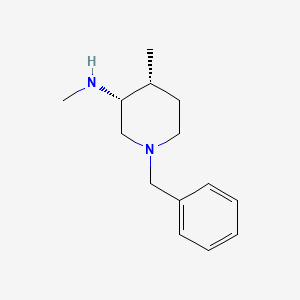

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine

Übersicht

Beschreibung

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is an organic compound with the molecular formula C14H22N2.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine typically involves the reaction of 1-benzyl-4-methyl-3-ketone piperidine with methylamine in the presence of titanium tetrachloride (TiCl4) and triethylamine (NEt3) in toluene at 35°C. The reaction is followed by the addition of sodium borohydride (NaBH(OAc)3) and glacial acetic acid to complete the synthesis .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. One such method involves the use of sodium hydroxide as an alkali and methanol as a solvent, which allows for high yield and fewer by-products. This method is suitable for both small-scale laboratory preparation and large-scale industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Nucleophiles: Such as sodium azide (NaN3) and potassium cyanide (KCN)

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidines .

Wissenschaftliche Forschungsanwendungen

Intermediate in Drug Synthesis

The compound is primarily recognized for its role as an intermediate in the synthesis of Tofacitinib, a drug used for treating rheumatoid arthritis and ulcerative colitis. The synthesis process involves converting (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine into its hydrochloride salt form before further reactions lead to the final pharmaceutical product .

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in inflammatory responses. This property makes it a candidate for developing anti-inflammatory therapies.

Neuroprotective Effects

Studies have shown that this compound exhibits neuroprotective properties against glutamate-induced toxicity in neuronal cell lines. This suggests its potential use in treating neurodegenerative diseases .

Synthesis Routes

The synthesis of this compound typically includes:

- Formation of the piperidine ring through cyclization.

- Introduction of the amino group via reductive amination.

- Methylation to obtain the dimethyl derivative.

- Conversion to dihydrochloride salt for stability and ease of handling.

Reaction Types

The compound is capable of undergoing various chemical reactions:

- Oxidation : Can be oxidized to form N-oxides.

- Reduction : Can be reduced to primary or secondary amines.

- Substitution : The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Agrochemicals

Beyond pharmaceuticals, this compound is also utilized in the production of agrochemicals and other bioactive compounds due to its chemical reactivity and ability to serve as a building block for complex organic molecules.

Toxicological Profile

Safety assessments have highlighted some toxicity risks associated with this compound:

| Toxicity Parameter | Result |

|---|---|

| LD50 (mg/kg) | 150 (in mice) |

| Skin Irritation | Moderate |

| Eye Irritation | Severe |

These findings necessitate further investigation into its therapeutic index before clinical applications can be fully realized .

Antidepressant Effects

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of the compound in mouse models, indicating a significant reduction in depressive-like behavior compared to controls .

Anti-inflammatory Activity

In vitro studies reported in Pharmacology Reports demonstrated that the compound inhibited pro-inflammatory cytokines in macrophage cultures, suggesting its potential utility in treating inflammatory conditions .

Neuroprotection

Research published in Neuroscience Letters explored the neuroprotective effects against glutamate toxicity, showing a significant decrease in cell death and highlighting its potential for neuroprotective therapies .

Wirkmechanismus

The mechanism of action of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, it can act as an inhibitor of certain enzymes, leading to altered cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (3R,4R)-1-Benzyl-4-methylpiperidine-3-amine

- (3R,4R)-1-Benzyl-4-methyl-3-ketone piperidine

- (3R,4R)-1-Benzyl-4-methyl-3-hydroxypiperidine

Uniqueness

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

Overview

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a piperidine derivative notable for its unique stereochemistry, which significantly influences its biological activity. This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders and autoimmune diseases. Its mechanism of action primarily involves interactions with specific enzymes and receptors, leading to modulation of biological pathways.

- Molecular Formula : CHN

- CAS Number : 477600-68-3

- Stereochemistry : The (3R,4R) configuration is crucial for its biological efficacy, affecting binding affinities and pharmacokinetic properties.

The biological activity of this compound is attributed to its ability to bind selectively to various molecular targets. This compound can modulate enzyme activities and receptor signaling pathways, leading to diverse pharmacological effects:

- Enzyme Inhibition : It has been reported to inhibit Janus kinase (JAK) enzymes, which play a critical role in immune response regulation .

- Receptor Interaction : The compound can interact with neurotransmitter receptors, potentially influencing conditions such as anxiety and depression.

Table 1: Summary of Biological Activities

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Enzyme Inhibition | Janus Kinase | Modulates immune responses | |

| Neurotransmitter Receptor | Various | Potential anxiolytic effects | |

| Cytotoxicity | Cancer Cell Lines | Induces apoptosis |

Case Studies

- Janus Kinase Inhibition :

-

Neuropharmacological Effects :

- Research indicated that this compound exhibits potential as an anxiolytic agent by interacting with neurotransmitter systems. In vitro studies showed that it could enhance the activity of certain serotonin receptors, suggesting its utility in treating anxiety disorders.

Research Applications

This compound has diverse applications in scientific research:

- Pharmaceutical Development : Used as an intermediate in synthesizing drugs for neurological and autoimmune disorders.

- Biochemical Studies : Employed in studying enzyme inhibitors and receptor-ligand interactions .

Table 2: Applications in Research

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Key intermediate for drugs like Tofacitinib |

| Biochemical Research | Studies on enzyme inhibition and receptor binding |

Eigenschaften

IUPAC Name |

(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKDDQBZODSEIN-OCCSQVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1NC)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN(C[C@@H]1NC)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659968 | |

| Record name | (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477600-70-7 | |

| Record name | (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJY7EV26LJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.